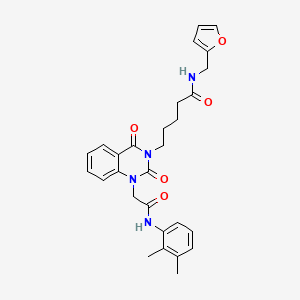

![molecular formula C36H71NO3 B2731449 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide CAS No. 1840942-14-4](/img/structure/B2731449.png)

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide, hereafter referred to as N-HPD7, is a synthetic derivative of the naturally occurring fatty acid, heptadecanoic acid (HDA). N-HPD7 is a fatty acid amide, which is a type of molecule that has both hydrophilic and hydrophobic properties. The hydrophilic head group of N-HPD7 is composed of a nitrogen atom and a hydroxy group, while the hydrophobic tail is composed of a heptadecenyl group. N-HPD7 has been used in various scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Scientific Research Applications

Modulation of 5-HT2 Receptors

Brain Lipids as Novel Modulators of Serotonin Receptors : A study by Huidobro‐Toro & Harris (1996) found that amide derivatives of fatty acids, isolated from cerebrospinal fluid of sleep-deprived animals, can modulate serotonin (5-HT) receptors. Specifically, cis-9,10-Octadecenamide (ODA) was found to significantly potentiate the action of 5-HT on 5-HT2A and 5-HT2C receptors, suggesting a novel mechanism for the regulation of receptors involved in alertness, sleep, and mood disturbances (Huidobro‐Toro & Harris, 1996).

Anti-Inflammatory Effects

Characterization of Anti-Inflammatory Activity : Research by Giorno et al. (2021) characterized the anti-inflammatory activity of N-octadecanoyl-5-hydroxytryptamide (C18-5HT), demonstrating its potential in inhibiting leukocyte migration and reducing the production of nitric oxide (NO) and cytokines. This suggests its viability as a compound for developing new anti-inflammatory drugs (Giorno et al., 2021).

Agonist at TRPV1 Channels

Development of TRPV1 Channel Agonists : A study by Appendino et al. (2005) on the development of ultra-potent analogs of vanillamides for TRPV1 channels highlights the therapeutic potential of these compounds. Phenylacetylrinvanil, an analog, showed high potency, comparable to that of capsaicin, suggesting applications in pain management and the treatment of bladder detrusor overactivity (Appendino et al., 2005).

Biosynthesis of Alkanes

Alkane Biosynthesis via Decarbonylation of Aldehydes : Dennis & Kolattukudy (1991) explored the enzymatic decarbonylation of aldehydes to alkanes, a process that could have implications for biofuel production. This study provides insight into the metabolic pathways of hydrocarbon synthesis in microalgae, potentially informing the development of renewable energy sources (Dennis & Kolattukudy, 1991).

Synthesis of Derivatives

Synthesis of Triazole Fatty Acid Derivatives : Research by Jie, Pasha, & Alam (1998) on the synthesis of triazole derivatives from acetylenic fatty esters opens avenues for the creation of novel compounds with potential applications in pharmaceuticals and materials science (Jie, Pasha, & Alam, 1998).

properties

IUPAC Name |

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i2D3,4D2,6D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZWWMEJITOND-MUVBWDEFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

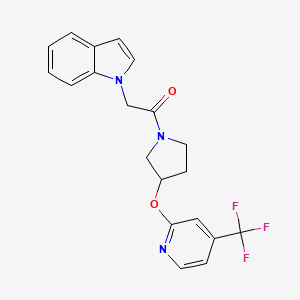

![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2731366.png)

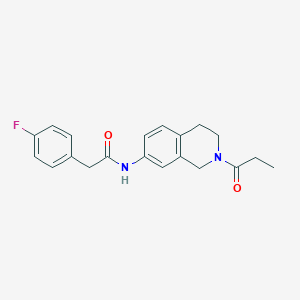

![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2731369.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731371.png)

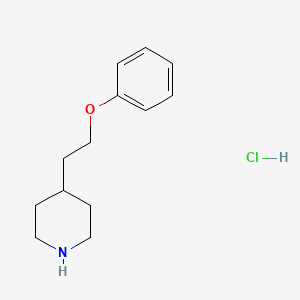

![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride](/img/structure/B2731374.png)

![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)

![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)